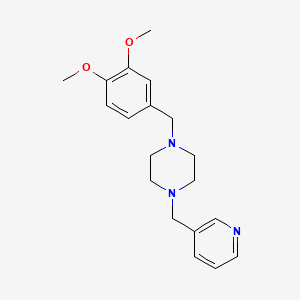
N-(3-chloro-4-methoxyphenyl)-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-methoxyacetamide, also known as CMMA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CMMA is a synthetic compound that is derived from the natural compound, ibogaine, which is found in the Tabernanthe iboga plant. In
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-methoxyacetamide is not well-understood, but it is believed to act on the same receptors as ibogaine. It has been shown to bind to the kappa opioid receptor and the serotonin transporter, which are both involved in the regulation of mood and addiction.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-methoxyacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which are both neurotransmitters that play a role in mood regulation. It has also been shown to reduce drug cravings and withdrawal symptoms, which may be due to its effects on the kappa opioid receptor.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chloro-4-methoxyphenyl)-2-methoxyacetamide in lab experiments is that it is a synthetic compound, which means that it can be easily obtained and purified. This makes it a more cost-effective alternative to ibogaine, which is a natural compound that is more difficult to obtain. However, one limitation of using N-(3-chloro-4-methoxyphenyl)-2-methoxyacetamide is that its mechanism of action is not well-understood, which makes it difficult to interpret experimental results.
Future Directions
There are a number of future directions for research on N-(3-chloro-4-methoxyphenyl)-2-methoxyacetamide. One area of interest is its potential applications in the treatment of addiction and depression. More research is needed to determine its safety and efficacy in humans. Another area of interest is its mechanism of action, as more research is needed to understand how it interacts with the kappa opioid receptor and the serotonin transporter. Additionally, more research is needed to determine the optimal dosage and administration method for N-(3-chloro-4-methoxyphenyl)-2-methoxyacetamide.
Synthesis Methods
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-methoxyacetamide involves the reaction of ibogaine with methoxyacetyl chloride and thionyl chloride in the presence of a catalyst. The resulting compound is then purified through a series of chromatography techniques to obtain pure N-(3-chloro-4-methoxyphenyl)-2-methoxyacetamide. This synthesis method has been well-established in the literature and has been used by researchers to obtain N-(3-chloro-4-methoxyphenyl)-2-methoxyacetamide for various scientific applications.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-methoxyacetamide has been studied for its potential applications in the treatment of addiction and depression. It has been shown to have similar effects to ibogaine, which is known for its ability to reduce drug cravings and withdrawal symptoms. N-(3-chloro-4-methoxyphenyl)-2-methoxyacetamide has also been studied for its potential anti-depressant effects, as it has been shown to increase levels of serotonin and dopamine in the brain.
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-14-6-10(13)12-7-3-4-9(15-2)8(11)5-7/h3-5H,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQGWDNWGWYUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC(=C(C=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24788591 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-methoxyacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(5-nitro-2-thienyl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5776268.png)
![2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B5776285.png)
![4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5776290.png)





![2-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5776323.png)


![4-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5776349.png)
![N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5776366.png)
![ethyl 4-amino-8-(4-chlorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5776372.png)